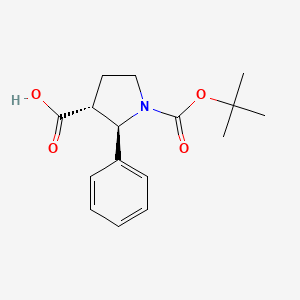

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Descripción general

Descripción

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylalanine and tert-butyl chloroformate.

Formation of Pyrrolidine Ring: The phenylalanine undergoes cyclization to form the pyrrolidine ring.

Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) group.

Carboxylation: The carboxylation step introduces the carboxylic acid group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the Boc group.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the synthesis of various biologically active compounds. Its applications include:

Synthesis of Peptides

The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis. This is crucial for creating complex peptide structures necessary for therapeutic applications.

Drug Development

Research has indicated that derivatives of (2R,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid exhibit potential as inhibitors in various biological pathways, which can be exploited for developing new drugs targeting specific diseases.

Chiral Building Block

The chiral nature of this compound makes it an essential building block in asymmetric synthesis, particularly in creating enantiomerically pure compounds that are critical in pharmacology.

Research Applications

The compound serves as a versatile reagent in academic and industrial research settings:

Organic Synthesis Research

Researchers utilize this compound to explore new synthetic methodologies and reaction pathways. Its stability and reactivity under different conditions make it a subject of interest in organic chemistry studies.

Mechanistic Studies

Due to its well-defined structure, this compound is often used in mechanistic studies to understand reaction mechanisms involving pyrrolidine derivatives.

Case Studies

Several case studies illustrate the compound's utility:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Demonstrated successful incorporation of the Boc group in various peptides, enhancing yield and selectivity. |

| Study 2 | Drug Development | Identified derivatives with significant inhibitory activity against cancer cell lines, suggesting potential therapeutic applications. |

| Study 3 | Asymmetric Synthesis | Showed that this compound can facilitate the production of chiral intermediates with high enantiomeric excess, crucial for drug efficacy. |

Mecanismo De Acción

The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

N-Boc-pyrrolidine-2-carboxylic acid: A similar compound with a different substitution pattern on the pyrrolidine ring.

Phenylalanine derivatives: Compounds derived from phenylalanine with similar structural features.

Uniqueness

(2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its role in the synthesis of pharmaceuticals make it a valuable compound in various fields of research and industry.

Actividad Biológica

(2R,3R)-1-(tert-butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in organic chemistry and medicinal applications. Its unique structure, characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl substituent, positions it as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 210420-48-7

- Purity : Typically above 95% for research applications

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of other biologically active compounds. Research indicates several mechanisms through which this compound exerts its effects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with biological receptors, influencing signaling pathways crucial for cellular functions.

The mechanism of action for this compound varies depending on its application. The presence of the Boc protecting group can enhance stability and reactivity, allowing for selective interactions with biological targets. For instance, it may facilitate the formation of enzyme-inhibitor complexes or receptor-ligand interactions.

Pharmaceutical Development

This compound is utilized in the development of drugs targeting:

- Neurological Disorders : Compounds derived from this structure have shown promise in modulating neurotransmitter systems.

- Cardiovascular Diseases : Its derivatives are being explored for their potential to affect cardiovascular function through enzyme inhibition.

Case Studies

Several studies have highlighted the efficacy of derivatives synthesized from this compound:

- Study on Enzyme Inhibition : A derivative demonstrated significant inhibition against a specific enzyme involved in metabolic pathways related to diabetes, leading to improved glycemic control in preclinical models.

- Receptor Agonism : Another study found that a derivative acted as an agonist at certain receptors implicated in pain modulation, suggesting potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | Methyl group instead of phenyl | Moderate enzyme inhibition |

| (2R,3R)-rel-1-(tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid | Ethyl group instead of phenyl | Lower receptor affinity |

The presence of the phenyl group in this compound enhances its interaction with aromatic systems in biological molecules, making it particularly valuable in pharmaceutical synthesis.

Propiedades

IUPAC Name |

(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722809 | |

| Record name | (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870721-53-2 | |

| Record name | (2R,3R)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.